Liazal, with the chemical formula C21H17ClN4O4 and a unique identifier of CID 6436138, is classified primarily as an antineoplastic agent. This compound is recognized for its potential therapeutic applications, particularly in the treatment of various cancers. It falls under the category of hormonal agents, indicating its role in modulating hormonal pathways that can influence tumor growth and progression. Liazal's structure and properties have been studied extensively, contributing to our understanding of its efficacy and safety profile in clinical settings.
Liazal is sourced from synthetic processes designed to create compounds with specific biological activities. It is classified as an antineoplastic agent, which means it is used in cancer therapy to inhibit the growth of neoplasms. Within this classification, Liazal is further categorized as a hormonal agent, highlighting its mechanism of action that may involve hormonal modulation. The compound's detailed classification can be found in databases such as PubChem, which provides comprehensive information on its chemical properties and biological activities .
The synthesis of Liazal involves several chemical reactions that typically include the formation of key functional groups necessary for its biological activity. While specific synthetic routes may vary, common methodologies include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield high-purity products. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of synthesis and confirm the identity of Liazal.
Liazal has a complex molecular structure characterized by a combination of aromatic rings and heteroatoms. Its three-dimensional conformation plays a crucial role in its interaction with biological targets.
Liazal participates in various chemical reactions that are essential for its function as an antineoplastic agent. Some notable reactions include:
The reactivity profile of Liazal can be assessed using techniques such as spectrophotometry and electrochemical analysis, providing insights into its behavior under different conditions.
Liazal exerts its effects primarily through modulation of hormonal pathways that are implicated in cancer progression. The mechanism involves binding to specific receptors or enzymes that regulate cellular proliferation and survival.
Studies have shown that Liazal's action can lead to significant reductions in tumor size in preclinical models, supporting its potential as a therapeutic agent.
Liazal has several scientific applications primarily focused on oncology:
The development of liarozole originated from foundational research into retinoid biology conducted in the late 1980s and early 1990s. Scientists recognized that the therapeutic efficacy of natural retinoids was significantly limited by their rapid in vivo metabolism, primarily mediated by cytochrome P450 enzymes. Initial studies identified ketoconazole—a broad-spectrum antifungal agent with cytochrome P450 inhibitory properties—as capable of enhancing endogenous retinoic acid levels by inhibiting its catabolism. However, ketoconazole's non-selective inhibition of multiple steroidogenic enzymes resulted in unacceptable endocrine side effects, prompting the search for more targeted alternatives [3] [5].
Liarozole emerged as the first clinically investigated RAMBA specifically optimized for selective retinoic acid metabolism inhibition. Early preclinical studies demonstrated its capacity to elevate endogenous ATRA concentrations effectively. In a seminal 1992 investigation, oral administration of liarozole (5-20 mg/kg) increased plasma ATRA levels from undetectable levels (<0.5 ng/mL) to 2.9 ± 0.1 ng/mL in rats. Crucially, it produced retinoid-mimetic effects comparable to exogenous ATRA administration, evidenced by significant antikeratinizing activity in vaginal epithelium models. Liarozole treatment reversed estrogen-induced keratinization in ovariectomized rats at potency levels equivalent to ATRA itself. Biochemical analyses confirmed it modulated keratin protein expression patterns identically to ATRA, providing compelling evidence that metabolic inhibition could produce therapeutic retinoid effects without direct receptor agonism [1].
The pharmacological rationale for RAMBA development strengthened with the discovery of the CYP26 family—cytochrome P450 enzymes specifically dedicated to ATRA hydroxylation. Research established CYP26A1, CYP26B1, and CYP26C1 as the principal enzymes responsible for ATRA clearance, with CYP26A1 emerging as the major ATRA-metabolizing enzyme in human tissues. Unlike earlier cytochrome inhibitors, liarozole demonstrated significant selectivity for ATRA metabolism inhibition over steroid-metabolizing enzymes, particularly at therapeutic concentrations. This selectivity profile positioned it as a superior candidate to ketoconazole derivatives [3].
Table 1: Evolution of Retinoic Acid Metabolism Inhibitors
Generation | Representative Agents | Key Characteristics | Clinical Development Status |
---|---|---|---|
First | Ketoconazole | Non-selective CYP inhibition, endocrine side effects | Superseded |
Second | Liarozole | Moderate CYP26 selectivity, retinoid-mimetic effects | Phase II/III trials |
Third | VN/14-1, VN/66-1 | Nanomolar CYP26 inhibition potency, enhanced specificity | Preclinical/early clinical |
The historical significance of liarozole extends beyond its mechanism to its validation of the RAMBA concept in oncology. Experimental studies demonstrated liarozole's antitumoral properties in androgen-dependent Dunning-G and androgen-independent Dunning MatLu rat prostate carcinoma models. Notably, it inhibited tumor growth in patients with metastatic prostate cancer who relapsed after orchiectomy, confirming translational potential. Unlike direct cytostatic agents, liarozole lacked intrinsic antiproliferative effects in vitro but potentiated endogenous ATRA activity, establishing a novel paradigm for cancer therapy based on modulation of endogenous signaling molecules [5].
Liarozole (chemical name: 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-1,3-benzimidazole) belongs to the imidazole-derived class of cytochrome P450 inhibitors. Its molecular formula is C₁₇H₁₃ClN₄, with a molar mass of 308.77 g/mol. The compound features a benzimidazole core linked via a central carbon atom to both a 3-chlorophenyl group and an imidazole moiety. This distinctive structure enables simultaneous interaction with the heme iron of cytochrome P450 enzymes (via the imidazole nitrogen) and hydrophobic substrate-binding regions through its aromatic systems. Unlike typical aromatase inhibitors that primarily target CYP19, liarozole exhibits preferential affinity for CYP26 isoforms responsible for ATRA catabolism [4] [5].
The molecular mechanism of liarozole centers on competitive inhibition of ATRA-4-hydroxylase activity, predominantly mediated by CYP26 enzymes. In vitro studies demonstrated liarozole suppresses ATRA metabolism with an IC₅₀ of 2.2 μM in hamster liver microsomes. Crucially, it doubles ATRA concentrations in target tissues; vaginal tissue extracts from liarozole-treated rats (20 mg/kg) contained 2.6 ± 0.2 ng RA/200 mg tissue versus 1.1 ± 0.1 ng in controls. This biochemical effect translates into specific modulation of retinoid-responsive gene networks. Liarozole treatment recapitulates ATRA's effects on keratin expression, suppressing high molecular weight keratins (57-60 kDa) while enhancing 45-47 kDa keratin polypeptides—molecular markers of epithelial differentiation [1] [3].
Table 2: Biochemical Effects of Liarozole in Experimental Models
Parameter | Effect | Experimental System | Reference |
---|---|---|---|
Plasma ATRA | Increased from <0.5 ng/mL to 2.9 ng/mL | Rat model | [1] |
Vaginal ATRA | 136% increase | Ovariectomized rats | [1] |
Keratin expression | Suppression of 57-60 kDa proteins | Vaginal epithelium | [1] |
ATRA metabolism | IC₅₀ = 2.2 μM | Hamster liver microsomes | [1] |
LNCaP cell growth | Enhanced ATRA antiproliferative activity | Human prostate cancer cells | [2] |
Liarozole's target specificity has been characterized through comparative inhibition studies. While it inhibits CYP26 isoforms (Kᵢ ~1-5 μM), it exhibits significantly weaker activity against major drug-metabolizing CYP3A4 (Kᵢ >50 μM) and minimal inhibition of steroidogenic enzymes like aromatase (CYP19) at therapeutic concentrations. This relative selectivity distinguishes it from earlier azole derivatives. Molecular analyses reveal its mechanism extends beyond simple enzyme inhibition; liarozole also modulates retinoid signaling indirectly by prolonging the half-life of endogenous ATRA, thereby amplifying physiological retinoid responses in target tissues without the receptor desensitization observed with high-dose exogenous retinoids [3] [5].
Biochemical studies confirm liarozole lacks intrinsic retinoid receptor activity. In mouse F9 teratocarcinoma cells—a standard model for retinoid receptor signaling—liarozole alone did not induce plasminogen activator production, indicating absence of direct retinoid-like properties. However, it significantly potentiated this activity when co-administered with ATRA, confirming its role as a retinoid-sensitizing agent rather than a direct retinomimetic compound. This distinction is fundamental to its pharmacological classification as a RAMBA rather than a retinoid receptor agonist [5].
Liarozole has undergone extensive clinical investigation but currently holds limited regulatory approvals worldwide. Its development pathway illustrates the challenges inherent in translating novel metabolic inhibition strategies into clinical practice. Clinical trials have primarily explored its therapeutic potential in two domains: dermatological conditions (particularly ichthyoses) and hormone-refractory prostate cancer [4] [5].
In dermatology, a randomized, double-blind, multinational phase II/III trial evaluated oral liarozole in patients with moderate/severe lamellar ichthyosis. This study demonstrated clinically significant improvements in scaling, erythema, and pruritus compared to placebo, supporting its therapeutic rationale as a retinoid-enhancing agent. Despite these encouraging results, as of 2025, liarozole has not received formal approval for ichthyosis treatment in major regulatory jurisdictions (United States, European Union, Japan). It remains available in some regions under compassionate use programs for severe keratinization disorders [4].
In oncology, liarozole demonstrated modest but statistically significant antitumor activity in early-phase clinical trials for prostate cancer. Treatment with liarozole (150mg twice daily) achieved tumor growth inhibition of 44-47% in LNCaP xenograft models in SCID mice. Subsequent clinical studies in patients with metastatic prostate cancer who relapsed after orchiectomy showed promising disease stabilization. However, development in this area has not progressed to phase III registration trials, possibly due to the concurrent emergence of more potent next-generation androgen signaling inhibitors [2] [5].
Table 3: Clinical Development Status of Liarozole
Therapeutic Area | Clinical Phase | Key Findings | Current Status |
---|---|---|---|
Lamellar ichthyosis | Phase II/III | Significant improvement vs. placebo in scaling/erythema | Not approved (2025) |
Metastatic prostate cancer | Phase II | Modest tumor growth inhibition, disease stabilization | Development discontinued |
Psoriasis | Phase II | Preliminary efficacy demonstrated | No further development |
The compound's intellectual property status has undergone significant evolution. Originally developed by Janssen Pharmaceutica, primary patents expired in the early 2010s. No generic formulations have entered major markets, likely due to limited approved indications and complex synthesis requirements. The regulatory landscape for RAMBAs continues to evolve with next-generation agents like VN/66-1 demonstrating superior CYP26 inhibition potency (IC₅₀ = 62.5 nM vs. liarozole's 2200 nM). These newer candidates may eventually reach markets where liarozole did not, potentially revitalizing interest in the RAMBA therapeutic class [2] [3].
Globally, liarozole's regulatory journey reflects the challenges inherent in drug development targeting metabolic modulation rather than direct receptor interactions. While its mechanism is scientifically well-validated, clinical translation has been hindered by the superior efficacy of targeted biologics in dermatology and next-generation antiandrogens in prostate cancer. Nevertheless, it remains an important proof-of-concept agent for CYP26 inhibition strategies, and research continues into its potential applications in other retinoid-responsive conditions, including premalignant syndromes and rare dermatoses [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7